Bacitracin B1B is a polypeptide antibiotic produced by certain strains of the bacterium Bacillus licheniformis. It is primarily used for its antibacterial properties, particularly against Gram-positive bacteria. Bacitracin is classified under the group of cyclic peptides and is known for its effectiveness in treating skin infections and as a feed additive in livestock to promote growth and prevent disease.
The primary source of bacitracin B1B is the fermentation of Bacillus licheniformis, a soil-dwelling bacterium. This organism synthesizes bacitracin through non-ribosomal peptide synthesis, utilizing a complex enzyme system known as non-ribosomal peptide synthetase. The production process can be optimized through genetic engineering to enhance yield and efficiency, as demonstrated in recent studies that have improved bacitracin production by modifying amino acid supply pathways in bacterial strains .
Bacitracin B1B belongs to the class of antibiotics known as polypeptides, which are characterized by their amino acid composition and structure. It is part of a broader category that includes other bacitracins such as bacitracin A and C. The classification is based on its mechanism of action, which involves inhibiting bacterial cell wall synthesis.
The synthesis of bacitracin B1B involves complex biochemical pathways facilitated by non-ribosomal peptide synthetases. The gene cluster responsible for bacitracin production, known as bacTABC, encodes multiple enzymes that activate and polymerize various amino acids into the final antibiotic structure. Key amino acids involved in the synthesis include isoleucine, cysteine, leucine, and D-glutamic acid .
Technical Details:
Bacitracin B1B has a complex cyclic structure composed of 11 different amino acids arranged in a specific sequence that contributes to its biological activity. The cyclic nature of bacitracin is crucial for its stability and interaction with target bacterial enzymes.
Bacitracin B1B primarily exerts its antibacterial effects by binding to the lipid carrier molecule bactoprenol, which is essential for peptidoglycan synthesis in bacterial cell walls. This binding inhibits the transport of peptidoglycan precursors across the cytoplasmic membrane.
Technical Details:
Bacitracin B1B's mechanism of action involves disrupting bacterial cell wall synthesis. It specifically targets the lipid carrier molecule involved in transporting peptidoglycan precursors across the membrane.
Studies indicate that bacitracin exhibits significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, making it effective in clinical settings .
Analytical methods such as high-performance liquid chromatography have been developed for quantifying bacitracin components in pharmaceutical formulations, ensuring quality control during production .
Bacitracin B1B has several applications:
Bacitracin B1B, a cyclic dodecapeptide antibiotic, is synthesized nonribosomally by large multienzyme complexes encoded within the bacABC operon in Bacillus licheniformis. This operon spans approximately 49 kb and exhibits a modular architecture characteristic of NRPS systems, where each module activates, thioesterifies, and incorporates specific amino acid precursors into the growing peptide chain [4].
The bacABC operon comprises three synthetase genes:
The synthetases function as an assembly line: BacA incorporates the first five amino acids (Ile-Cys-Leu-D-Glu-Ile), BacB adds the subsequent two (Lys-D-Orn), and BacC completes the heptapeptide loop (Ile-His-D-Asp-Asn-D-Phe-His) [6] [8]. Disruption of bacB abolishes bacitracin production, confirming the operon’s essential role [4].
Synthetase | Size (kDa) | Modules | Special Domains | Amino Acids Incorporated |
---|---|---|---|---|
BacA | 598 | 5 | E (M4), Cy | Ile₁-Cys₂-Leu₃-D-Glu₄-Ile₅ |
BacB | 297 | 2 | E (C-term) | Lys₆-D-Orn₇ |
BacC | 723 | 5 | E (M2, M4), TE | Ile₈-His₉-D-Asp₁₀-Asn₁₁-D-Phe₁₂-His₁₃ |
Adenylation (A) domains within NRPS modules confer stringent substrate specificity. Key features include:
Branched-chain amino acids (BCAAs: Ile, Leu, Val) serve as critical precursors. Isotope labeling studies confirm BCAAs are directly channeled into bacitracin B1B, with intracellular BCAA pools limiting production rates [5].
Synthetase:Module | A-Domain Specificity | Amino Acid Incorporated | Epimerization |
---|---|---|---|
BacA:M1 | L-Isoleucine | Ile₁ | No |
BacA:M3 | L-Leucine | Leu₃ | No |
BacA:M4 | L-Glutamate | D-Glu₄ | Yes |
BacC:M5 | L-Phenylalanine | D-Phe₁₂ | Yes |
BCAA availability constraints are mitigated by engineering feedback-resistant enzymes:
In B. licheniformis DW2, co-expression of ilvBNfbr and leuAfbr with BCAA aminotransferase ybgE increased intracellular Ile and Leu concentrations by 2.26- and 1.90-fold, respectively. This elevated bacitracin titers to 892.54 U/mL (18.32% higher than wild-type) [3].
The leucine-responsive regulatory protein LrpC acts as a global transcriptional repressor:
BCAA transporters exhibit hierarchical roles:
Table 3: BCAA Pathway Engineering for Enhanced Bacitracin Synthesis
Engineering Strategy | Intracellular BCAA Change | Bacitracin Yield (U/mL) | Change vs. Wild-Type |
---|---|---|---|
Wild-type (DW2) | Baseline | 754.32 | — |
ilvBNfbr + leuAfbr + ybgE | Ile↑2.26×, Leu↑1.90× | 892.54 | +18.32% |
ΔlrpC | Ile↑2.26×, Leu↑1.72× | 865.25 | +14.71% |
brnQ overexpression | Leu↑1.85× | 833.17 | +10.43% |
ΔlrpC + brnQ overexpression | Ile↑2.45×, Leu↑2.10× | 965.34 | +22.42% |
Figure 1: Coordinated Regulation of BCAA Metabolism for Bacitracin BiosynthesisLrpC Repression
→ BCAA Transporters (BrnQ, YvbW) + Biosynthetic Genes (ilvBN, leuA) → BCAA Pools → NRPS Substrate Supply → Bacitracin Assembly [5] [10]
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